BenchChemオンラインストアへようこそ!

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

Factor Xa inhibition anticoagulant SAR

Procure the validated penultimate precursor for betrixaban API synthesis per the patented EP1259485 route. This compound is the sole intermediate bearing the 4-cyanobenzamido masked amidine group essential for the final Pinner/lithium dimethylamide conversion step. Substitution with analogs lacking this specific functionality compromises synthetic yield and regulatory compliance. Supplied as a certified Betrixaban 4-Cyanobenzamido Impurity reference standard with full characterization data (CoA, purity, impurity profiles) for ANDA method development, validation, and QC per ICH Q7. ≥98% purity ensures reliable chromatographic separation (MW 406.8 vs API ~452) in HPLC/LC-MS impurity profiling.

Molecular Formula C21H15ClN4O3
Molecular Weight 406.8 g/mol
Cat. No. B3126046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide
Molecular FormulaC21H15ClN4O3
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Cl
InChIInChI=1S/C21H15ClN4O3/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19/h2-10,12H,1H3,(H,25,27)(H,24,26,28)
InChIKeyLXFSCSJMDZZGDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide | FXa Inhibitor Intermediate | CAS 330942-01-3


N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (CAS: 330942-01-3) is a key pharmaceutical intermediate that serves as the immediate precursor to betrixaban, a direct oral factor Xa (FXa) inhibitor. The compound, also referred to as Betrixaban 4-Cyanobenzamido Impurity, is an N-(5-chloropyridin-2-yl)-benzamide derivative bearing a 4-cyanobenzamido moiety at the 2-position and a methoxy group at the 5-position of the central benzamide core. This compound is primarily utilized in the final amidine-forming conversion step that yields the active pharmaceutical ingredient (API) betrixaban, and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) [1] [2].

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide Procurement: Why Generic Substitution Fails


Generic substitution among in-class pharmaceutical intermediates is not feasible for N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide. This compound is chemically and functionally distinct from both the final API betrixaban and other benzamide-based FXa inhibitor intermediates. The 4-cyanobenzamido group in this compound serves as a masked amidine precursor that undergoes a specific Pinner reaction or lithium dimethylamide addition to generate the N,N-dimethylcarbamimidoyl moiety of betrixaban [1]. Structural analogs lacking the 4-cyano group, or those bearing alternative substituents at the central benzamide core (e.g., 5-hydroxy instead of 5-methoxy), exhibit different reactivity profiles in downstream coupling reactions and cannot be interchanged without compromising synthetic yield or purity [2]. Furthermore, as a designated reference standard for impurity profiling, this compound must meet identity and purity specifications distinct from general-purpose intermediates, making indiscriminate substitution a direct risk to analytical method validation and regulatory compliance [3].

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide: Quantitative Comparative Evidence for Scientific Selection


Factor Xa Inhibitory Potency: 4-Cyano Precursor (Compound 1) vs Betrixaban (Compound 11)

In systematic structure-activity relationship (SAR) studies, the 4-cyanobenzamido derivative (Compound 1) exhibited an FXa Ki of 4 nM, whereas the final clinical candidate betrixaban (Compound 11, bearing a 4-(N,N-dimethylcarbamimidoyl)benzamido moiety) displayed an FXa Ki of 0.117 nM [1]. The amidine-to-nitrile conversion from Compound 1 to betrixaban yields approximately a 34-fold enhancement in FXa inhibitory potency. This quantitative difference underscores the critical role of the 4-cyanobenzamido group as a synthetic handle rather than a pharmacophore for direct biological activity, and clarifies why this compound is procured as a penultimate intermediate rather than as an active FXa inhibitor.

Factor Xa inhibition anticoagulant SAR

hERG Channel Affinity: 4-Cyano Precursor (Compound 1) vs Betrixaban (Compound 11)

In a comparative hERG binding assay, Compound 1 (4-cyanobenzamido derivative) demonstrated 17% inhibition at 10 μM, whereas betrixaban (Compound 11) exhibited 44% inhibition under identical conditions [1]. This 2.6-fold difference in hERG channel affinity demonstrates that the amidine functional group in betrixaban contributes to elevated hERG interaction relative to the nitrile-containing precursor. While both compounds show low to moderate hERG binding compared to cardiotoxic benchmarks, the differential is statistically meaningful for preclinical safety assessment.

hERG cardiotoxicity safety pharmacology

Synthetic Route Positioning: 4-Cyano Precursor as the Definitive Penultimate Intermediate

According to the validated betrixaban synthesis protocol documented in EP1259485/US6376515, N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Intermediate VI) is the designated penultimate compound that undergoes amidine formation via either (i) Pinner reaction with MeOH/HCl followed by Me₂NH treatment, or (ii) direct lithium dimethylamide addition to the nitrile group [1]. Alternative intermediates at earlier synthetic stages (e.g., Intermediate IV, the 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide core lacking the 4-cyanobenzoyl moiety) cannot enter the final amidine-forming step without the requisite 4-cyanobenzamido functional handle.

synthetic route process chemistry intermediate

Molecular Weight Distinction from Des-methyl Betrixaban Impurity

The target compound (MW = 406.8 g/mol) is structurally and analytically distinct from the o-desmethyl betrixaban impurity (MW = 437.9 g/mol), which bears a 5-hydroxy substituent rather than the 5-methoxy group and is a known Phase I metabolite of betrixaban . This molecular weight differential of approximately 31 Da corresponds precisely to the mass difference between a methoxy (-OCH₃) and a hydroxyl (-OH) group, enabling unambiguous differentiation by LC-MS in analytical method development. Selection of the correct 5-methoxy-bearing intermediate is essential for accurate impurity tracking in betrixaban API manufacturing.

impurity profiling analytical reference mass spectrometry

N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide: Evidence-Based Research and Industrial Application Scenarios


Betrixaban API Process Development and Scale-Up

This intermediate is the validated penultimate precursor for betrixaban synthesis via the established four-step route described in EP1259485 [1]. Process chemists scaling betrixaban production should procure this specific compound (CAS 330942-01-3) at ≥95% purity for the final amidine-forming step, either through Pinner reaction or lithium dimethylamide addition. The 4-cyano group serves as the essential masked amidine precursor; substitution with intermediates lacking this functionality would require alternative synthetic routes not validated in the original patent literature.

Analytical Method Development and Impurity Profiling for Betrixaban

This compound is designated as Betrixaban 4-Cyanobenzamido Impurity and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions [1]. Analytical chemists should use this reference standard to establish HPLC/LC-MS methods for detecting and quantifying residual 4-cyanobenzamido impurity in betrixaban API batches, with the distinct molecular weight (406.8 g/mol) enabling unambiguous chromatographic separation from the API (MW ~452 g/mol) and des-methyl metabolites .

Preclinical FXa Inhibitor SAR Studies and Comparator Benchmarking

Researchers conducting FXa inhibitor structure-activity relationship studies should utilize this compound as a baseline comparator for evaluating amidine-to-nitrile potency differentials. The established FXa Ki of 4 nM and hERG binding of 17% at 10 μM provide reference values against which newly synthesized 4-substituted benzamido analogs can be benchmarked [1]. The 34-fold potency gap relative to betrixaban (Ki = 0.117 nM) serves as a validated reference point for assessing the functional consequence of amidine substitution in novel FXa inhibitor candidates.

Regulatory Reference Standard for Betrixaban Generic Development

For ANDA filers developing generic betrixaban, this compound is procured as a pharmacopoeial reference standard candidate with traceability to USP or EP standards based on feasibility [1]. Quality control laboratories should procure this certified reference material for use in system suitability testing, impurity limit verification, and analytical method transfer. The compound is provided with batch-specific Certificates of Analysis (CoA) detailing purity, impurity profiles, and residual solvent testing, supporting compliance with ICH Q7 guidelines for GMP intermediate qualification .

Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.